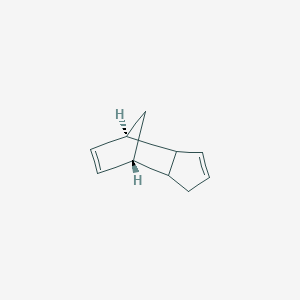
3a,4,7,7a-四氢-4,7-甲烷-1H-茚满
概述
描述
“3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene” is a chemical compound with the molecular formula C10H12 . It is also known as “Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene” and has a molecular weight of 132.2023 .
Synthesis Analysis
The synthesis of “3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene” involves the dimerization of 1,3-cyclopentadiene . The reaction is exothermic with a heat of reaction of -195.7 kJ/mol .
Molecular Structure Analysis
The molecular structure of “3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene” can be represented as a 2D Mol file or a computed 3D SD file .
科学研究应用
- Aromatic Hydrocarbon Resins : Dicyclopentadiene is used in the production of aromatic hydrocarbon resins .
- Unsaturated Polyester Resins : It is also used in the production of unsaturated polyester resins .
- Phenolic and Epoxy Resins : Dicyclopentadiene is used in the production of phenolic and epoxy resins .
- Ethylene Propylene Diene Monomer (EPDM) Elastomers : Dicyclopentadiene is used in the production of EPDM elastomers .
- Chemical Feedstock : It is used as a chemical feedstock .
- Cyclic Olefin Polymers : Dicyclopentadiene is used as a monomer for the production of cyclic olefin polymers .
- Ring-opening Metathesis Polymerisation : Dicyclopentadiene is used in Ring-opening Metathesis Polymerisation to produce poly(dicyclopentadiene) based materials .
- Production of Ethylene : Dicyclopentadiene is a co-product in large quantities in the steam cracking of naphtha and gas oils to ethylene .
- Specialty Chemical Applications : ULTRENE™ 97 DCPD (97% purity) is used for specialty chemical applications .
- Highly Reactive Intermediates : DCPD products originate from high-temperature cracking of petroleum fractions and are best characterized as highly reactive intermediates used for a wide range of resins .
- Precursor to Cyclopentadiene : Dicyclopentadiene is used as a precursor to Cyclopentadiene .
属性
IUPAC Name |
(1R,7S)-tricyclo[5.2.1.02,6]deca-3,8-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9?,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECLRDQVFMWTQS-AFWXGSBKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3CC2C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC2C1[C@H]3C[C@@H]2C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopentadiene, analytical standard | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3E)-4-(3,4-dimethylphenyl)but-3-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B7885369.png)
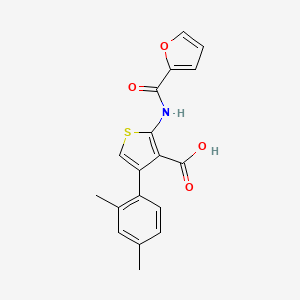
![Ethyl 3-cyano-7-(4-fluorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7885377.png)
![1-(3-Chlorophenyl)-5-(4-chlorophenyl)-3-methylpyrazolo[3,4-b]pyridin-4-amine](/img/structure/B7885387.png)
![Acetic acid;ethyl 3-(4-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7885392.png)
![N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B7885403.png)
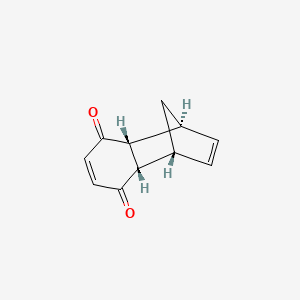
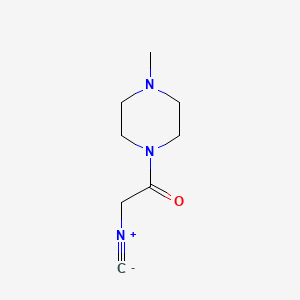
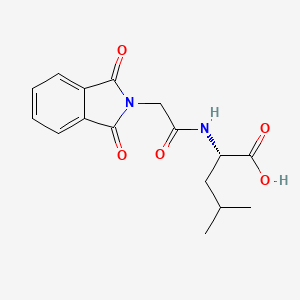
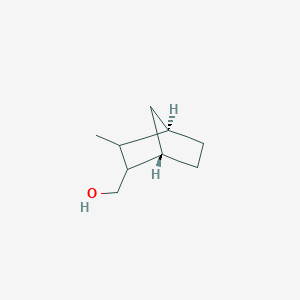
![(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7885443.png)
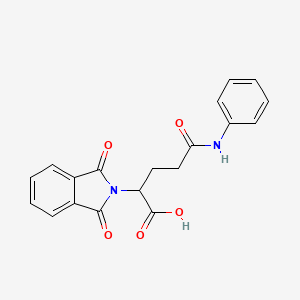
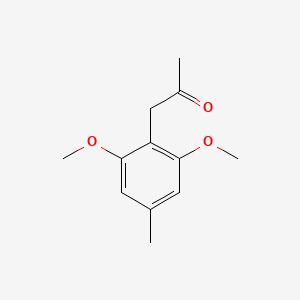
![6,7-dimethoxy-4-[(3R)-3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]quinazoline](/img/structure/B7885477.png)